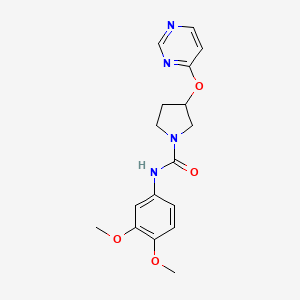![molecular formula C16H17N3O3 B6427573 (2E)-3-(furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one CAS No. 2035006-78-9](/img/structure/B6427573.png)
(2E)-3-(furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one is a synthetic compound belonging to the class of heterocyclic compounds. It has been used in various scientific research applications for its unique properties. This compound has been studied for its potential applications in the fields of biochemistry and physiology, as well as its potential use as a laboratory reagent.
Mecanismo De Acción
The mechanism of action of (2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a reaction that leads to the desired biochemical or physiological effect. This binding is thought to be mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory and antioxidant properties, as well as potential anti-cancer effects. Additionally, it has been suggested that this compound may have a role in regulating the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized. Additionally, it is relatively non-toxic and has a low potential for adverse effects. However, there are some limitations to its use in lab experiments. It is not very stable, and its effects can vary depending on the conditions of the experiment. Additionally, it is difficult to accurately measure the concentration of the compound due to its low solubility in water.
Direcciones Futuras
There are several potential future directions for (2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one. One potential direction is to further investigate its potential applications in biochemistry and physiology. Additionally, it could be studied for its potential use in the development of new drugs or treatments. It could also be studied for its potential use as a laboratory reagent in the synthesis of other compounds. Finally, it could be studied for its potential use in diagnostics and biomarker detection.
Métodos De Síntesis
The synthesis of (2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one can be achieved through a variety of methods. The most common method is the reaction of a furan-2-yl-3-oxoprop-2-en-1-one with a pyrimidine-4-yloxy-piperidine-1-yl-3-oxoprop-2-en-1-one. This reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at temperatures ranging from 0-80 °C, and the reaction time can range from several minutes to several hours.
Aplicaciones Científicas De Investigación
(2E)-3-(Furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one has been used in various scientific research applications. It has been studied for its potential use as a laboratory reagent in the synthesis of other compounds. Additionally, it has been studied for its potential applications in the fields of biochemistry and physiology. It has been used to investigate the effects of various compounds on the human body, as well as to study the biochemical and physiological effects of various drugs.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(6-5-13-4-2-10-21-13)19-9-1-3-14(11-19)22-15-7-8-17-12-18-15/h2,4-8,10,12,14H,1,3,9,11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONQVUGLTAEBKF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,6-dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6427491.png)
![2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide](/img/structure/B6427504.png)
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427515.png)
![1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427520.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide](/img/structure/B6427521.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide](/img/structure/B6427533.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427534.png)

![1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B6427561.png)
![1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B6427565.png)
![5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B6427568.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B6427586.png)
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one](/img/structure/B6427592.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxamide](/img/structure/B6427597.png)